High‑Strength Differential Evidence Is Currently Unavailable for Procurement Decisions
A systematic search of peer‑reviewed literature, public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and patent repositories was conducted for quantitative, comparator‑based evidence that would differentiate N,N‑bis(2‑methoxyethyl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (CAS 393844‑78‑5) from its closest structural analogues in a head‑to‑head assay. No direct comparative data (e.g., IC₅₀, Kd, selectivity panel, cellular EC₅₀, or in‑vivo PK) could be retrieved from any source permitted by the current analysis framework [1]. Although a vendor‑hosted record lists the compound as a PI3Kδ inhibitor, the underlying primary data remain inaccessible; consequently, even a reliable baseline potency value cannot be confirmed [2]. The sole quantifiable comparator identified—the unsubstituted 4‑amino parent (PP 3)—targets EGFR (IC₅₀ = 2.7 µM) rather than PI3Kδ, underscoring that the target profile is exquisitely sensitive to the 4‑amino substituent but providing no differentiation for the bis‑methoxyethyl derivative itself .
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No verifiable quantitative data available from permissible sources |
| Comparator Or Baseline | PP 3 (4‑amino‑1‑phenylpyrazolo[3,4‑d]pyrimidine; CAS 5334‑30‑5) – EGFR IC₅₀ = 2.7 µM |
| Quantified Difference | Cannot be calculated – target compound lacks primary data |
| Conditions | EGFR kinase inhibition assay (cell‑free); comparator data from vendor datasheet |
Why This Matters
Without verifiable potency or selectivity data, procurement decisions cannot be evidence‑based; users must either generate de‑novo profiling data or request unpublished datasets from the supplier before committing resources.
- [1] Systematic search of PubMed, ChEMBL (www.ebi.ac.uk/chembl), BindingDB (www.bindingdb.org), PubChem BioAssay (pubchem.ncbi.nlm.nih.gov), and Google Patents for CAS 393844‑78‑5 conducted on 2026‑04‑29. No quantitative bioactivity entries were returned. View Source
- [2] PubChem. N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Substance ID 24831673. Available at: https://pubchem.ncbi.nlm.nih.gov/substance/24831673 View Source
